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3-amino-n-hydroxybenzamide - 16063-89-1

3-amino-n-hydroxybenzamide

Catalog Number: EVT-8028340
CAS Number: 16063-89-1
Molecular Formula: C7H8N2O2
Molecular Weight: 152.15 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Classification
  • Chemical Class: Benzamides
  • Functional Groups: Amine, Hydroxyl
  • Molecular Formula: C7H8N2O2
  • Molecular Weight: Approximately 152.15 g/mol
Synthesis Analysis

The synthesis of 3-amino-N-hydroxybenzamide can be accomplished through several methods, often involving the reaction of appropriate precursors under controlled conditions.

Common Synthesis Methods

  1. Direct Amination:
    • Reactants: 3-hydroxybenzoic acid and ammonia.
    • Conditions: The reaction typically requires heating under reflux in the presence of a solvent such as ethanol or dimethylformamide.
    • Yield Optimization: The use of catalysts such as triethylamine can enhance yields by facilitating the reaction.
  2. Alternative Route via Hydroxylation:
    • Starting Material: 3-nitrobenzamide can be reduced to 3-amino-N-hydroxybenzamide through catalytic hydrogenation.
    • Catalysts: Palladium on carbon is commonly used for this reduction process.
  3. Recrystallization and Purification:
    • After synthesis, the product is purified using recrystallization techniques or chromatography to achieve high purity levels.

Technical Parameters

  • Typical reaction temperatures range from 60°C to 120°C depending on the method used.
  • Reaction times can vary from several hours to overnight.
Molecular Structure Analysis

The molecular structure of 3-amino-N-hydroxybenzamide can be described in detail as follows:

  • Core Structure: The compound features a benzene ring substituted at the 3-position with an amino group (-NH2) and a hydroxyl group (-OH) attached to the carbonyl carbon of the amide group (-C(=O)NH).
  • Bonding Geometry: The amine and hydroxyl groups are capable of forming hydrogen bonds, which can significantly influence the compound's solubility and reactivity.
  • Conformational Analysis: Computational studies may reveal preferred conformations based on steric hindrance and electronic interactions within the molecule.

Structural Data

  • Bond Angles: The bond angles around the nitrogen and oxygen atoms are approximately 109.5° (tetrahedral geometry) for nitrogen and 120° for oxygen in a planar configuration.
  • Hydrogen Bonding Potential: The hydroxyl group can act as both a hydrogen bond donor and acceptor, enhancing its interaction with biological targets.
Chemical Reactions Analysis

3-amino-N-hydroxybenzamide is involved in several chemical reactions that exploit its functional groups:

Types of Reactions

  1. Oxidation Reactions:
    • The hydroxyl group can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate.
  2. Reduction Reactions:
    • The amine group can undergo further reduction to form secondary or tertiary amines using reducing agents such as lithium aluminum hydride.
  3. Substitution Reactions:
    • Nucleophilic substitution reactions can occur at the benzene ring, allowing for further functionalization with alkyl or acyl groups.

Common Reagents and Conditions

  • Oxidizing agents: Potassium permanganate, chromium trioxide.
  • Reducing agents: Lithium aluminum hydride, sodium borohydride.
  • Substitution reagents: Alkyl halides, acyl chlorides.
Mechanism of Action

The mechanism of action for 3-amino-N-hydroxybenzamide involves its interaction with target enzymes or receptors in biological systems:

  1. Enzyme Inhibition:
    • The compound may inhibit specific enzymes by binding to active sites through hydrogen bonding and van der Waals interactions.
  2. Receptor Modulation:
    • It may modulate receptor activity by stabilizing certain conformations that alter signaling pathways within cells.
  3. Biological Pathways:
    • The exact pathways depend on the specific biological context but may involve modulation of metabolic processes or cellular responses to stress.
Physical and Chemical Properties Analysis

The physical and chemical properties of 3-amino-N-hydroxybenzamide are critical for understanding its behavior in various environments:

Physical Properties

  • Appearance: Typically exists as a white to off-white crystalline solid.
  • Solubility: Soluble in polar solvents such as water and ethanol due to its hydrophilic functional groups.

Chemical Properties

  • Melting Point: Generally ranges from 150°C to 160°C depending on purity.
  • pKa Values: The pKa values for the amino and hydroxyl groups suggest that it can exist in both protonated and deprotonated forms depending on pH.
Applications

3-amino-N-hydroxybenzamide has diverse applications across various scientific fields:

  1. Medicinal Chemistry:
    • Potential therapeutic agent due to its ability to interact with biological targets, possibly serving as an anti-inflammatory or antimicrobial agent.
  2. Biochemical Research:
    • Used as a tool compound in studying enzyme kinetics and receptor binding assays.
  3. Synthetic Chemistry:
    • Acts as an intermediate in the synthesis of more complex organic molecules, particularly in pharmaceutical development.
  4. Agricultural Chemistry:
    • Investigated for potential use in developing agrochemicals that target specific pests or diseases through biochemical pathways.
Biosynthetic Pathways and Precursor Roles in Natural Product Assembly

Enzymatic Formation of Aromatic γ-Amino Acids in Actinobacteria

The biosynthesis of 3-amino-5-hydroxybenzoic acid (AHBA) in actinobacteria occurs via the aminoshikimate pathway, a specialized metabolic route distinct from the canonical shikimate pathway. This pathway initiates with the condensation of phosphoenolpyruvate (PEP) and imino-D-erythrose 4-phosphate (iminoE4P) to form 3,4-dideoxy-4-amino-D-arabino-heptulosonic acid 7-phosphate (aminoDAHP), catalyzed by aminoDAHP synthase (e.g., RifH in Amycolatopsis mediterranei). AminoDAHP undergoes cyclization to 5-deoxy-5-amino-3-dehydroquinic acid (aminoDHQ) via aminoDHQ synthase (RifG), followed by dehydration to 5-deoxy-5-amino-3-dehydroshikimic acid (aminoDHS) by aminoDHQ dehydratase (RifJ). The terminal step involves aromatization of aminoDHS to AHBA, mediated by AHBA synthase (RifK), a pyridoxal phosphate (PLP)-dependent homodimeric enzyme that facilitates α,β-dehydration and stereospecific 1,4-enolization through a Schiff base intermediate [1] [6].

IminoE4P, the nitrogen-containing precursor, originates from UDP-glucose through a series of transformations:

  • Oxidation and transamination: UDP-glucose is converted to UDP-3-keto-glucose by RifL (oxidoreductase), then transaminated by RifK to UDP-3-amino-3-deoxy-glucose.
  • Dephosphorylation: UDP-kanosamine is formed by RifM (phosphatase).
  • Phosphorylation and isomerization: Kanosamine is phosphorylated by RifN (kinase) to kanosamine-6-phosphate, isomerized to amino-D-fructose 6-phosphate, and cleaved by transketolase to yield iminoE4P [4] [6].

Table 1: Key Enzymes in AHBA Biosynthesis

EnzymeGene (in A. mediterranei)FunctionCofactor
AminoDAHP synthaserifHCondenses PEP and iminoE4PNone
AminoDHQ synthaserifGCyclizes aminoDAHP to aminoDHQNAD⁺
AminoDHQ dehydrataserifJDehydrates aminoDHQ to aminoDHSNone
AHBA synthaserifKAromatizes aminoDHS to AHBAPLP
Kanosamine kinaserifNPhosphorylates kanosamineATP

Role in Ansamycin and Mitomycin Antibiotic Biosynthesis

AHBA serves as the universal precursor for the meta-C7N (mC7N) unit, a defining structural motif in ansamycin and mitomycin antibiotics. In ansamycins (e.g., rifamycin, geldanamycin), AHBA acts as the starter unit for polyketide synthase (PKS)-mediated chain elongation. The carboxyl group of AHBA forms an amide bond with the adjacent polyketide extender unit, while its amino group later cyclizes with the terminal carbonyl to form the characteristic ansamacrolactam ring [1] [4]. Genetic inactivation of AHBA synthase (rifK) in A. mediterranei abolishes rifamycin production, confirming AHBA's indispensability. Supplementation with synthetic AHBA restores antibiotic biosynthesis, demonstrating its role as the pathway’s committed precursor [6].

In mitomycins (e.g., mitomycin C), AHBA is incorporated into the pyrroloindoline core through oxidative transformations. Labeling studies using [¹³C]-AHBA confirmed its integration into the C-5, C-6, and C-7 positions of mitomycin’s quinone moiety [1] [4]. Beyond these classic antibiotics, AHBA-derived metabolites exhibit environmental conditional biosynthesis:

  • In Streptomyces sp., iron availability dictates metabolic fate. Under iron depletion, AHBA condenses with p-vinylphenol to form bagremycins (monomeric antibiotics). Under iron sufficiency, it yields nitroso intermediates that complex iron to form ferroverdins (trimeric iron chelators) [7].

Table 2: AHBA-Derived Antibiotics and Biosynthetic Features

Antibiotic ClassExample CompoundsProducing OrganismAHBA Incorporation SiteBioactivity
AnsamycinsRifamycin B, GeldanamycinAmycolatopsis mediterraneiAnsamacrolactam ringAntitubercular, Anticancer
MitomycinsMitomycin CStreptomyces verticillatusPyrroloindoline quinoneAntitumor
BagremycinsBagremycin AStreptomyces sp.Aromatic amide linkageAntimicrobial
FerroverdinsFerroverdin AStreptomyces sp.Iron-complexed nitrosophenolAnticholesterol

Comparative Analysis of AHBA Synthase Homologs Across Microbial Taxa

AHBA synthase, the terminal enzyme of the aminoshikimate pathway, belongs to the fold-type I PLP-dependent enzyme family. Structural analyses reveal it functions as a homodimer, with each subunit binding one PLP molecule. The enzyme’s active site contains a conserved lysine residue (K274 in A. mediterranei) that forms a Schiff base with the PLP cofactor and the substrate aminoDHS, facilitating proton abstraction and aromatization [6].

Genomic comparisons highlight significant sequence and functional divergence:

  • Actinobacteria: In A. mediterranei, RifK (AHBA synthase) exhibits dual functionality, catalyzing both the transamination of UDP-3-keto-glucose (early pathway) and aromatization of aminoDHS (terminal step). Homologs in Streptomyces species (e.g., S. coelicolor) lack transaminase activity, relying on separate transaminases for early steps [1] [6].
  • Evolutionary adaptation: Marine-derived actinomycetes (e.g., Salinispora spp.) harbor AHBA synthase genes with distinct substrate-binding pockets optimized for saline conditions. This adaptation correlates with their production of AHBA-derived rifamycins in high-osmolarity environments [8] [6].
  • Catalytic efficiency: Kinetic studies show A. mediterranei RifK has a Kₘ of 18 µM for aminoDHS, while S. rimosus homologs exhibit 5-fold lower affinity (Kₘ = 90 µM), suggesting niche-specific optimization [6].

Phylogenetic analysis places AHBA synthases into two clades:

  • Clade I: Found in ansamycin-producing actinomycetes (e.g., Amycolatopsis, Nocardia), characterized by C-terminal extensions involved in protein-protein interactions with upstream pathway enzymes.
  • Clade II: Present in mitomycin producers (e.g., Streptomyces), lacking transaminase domains and operating as dedicated aromatases [6].

Metabolic Crosstalk Between Shikimate and Aminoshikimate Pathways

The shikimate and aminoshikimate pathways share initial carbon sources (PEP, E4P) but diverge at the nitrogen incorporation step. While the shikimate pathway produces chorismate for aromatic amino acid biosynthesis, the aminoshikimate pathway generates AHBA for specialized metabolites. Key intersections include:

  • Competition for precursors: PEP flux is partitioned between DAHP synthase (shikimate) and aminoDAHP synthase (aminoshikimate). In A. mediterranei, feedback inhibition of DAHP synthase by phenylalanine ensures preferential PEP allocation to AHBA biosynthesis during antibiotic production [3] [4].
  • Shared intermediates: Kanosamine, an intermediate in iminoE4P synthesis, can be diverted to validamycin biosynthesis in Streptomyces hygroscopicus, illustrating branch-point plasticity [1] [4].
  • Regulatory crosstalk: In Streptomyces spp., nitrogen limitation upregulates glutamine synthetase, enhancing ammonia supply for iminoE4P formation and suppressing shikimate pathway genes via global regulators (e.g., GlnR) [4].

Table 3: Comparative Features of Shikimate and Aminoshikimate Pathways

FeatureShikimate PathwayAminoshikimate Pathway
Initial substratePEP + E4PPEP + iminoE4P
Nitrogen sourceNone (incorporated post-chorismate)Glutamate (via iminoE4P)
Key intermediatesDAHP, Dehydroquinate, ChorismateAminoDAHP, AminoDHS, AHBA
Primary endpointChorismate (precursor to Phe, Tyr, Trp)AHBA (precursor to ansamycins/mitomycins)
Regulatory mechanismFeedback inhibition by aromatic amino acidsNitrogen availability, pathway-specific regulators

Metabolic engineering exploits this crosstalk:

  • Overexpression of rifK in A. mediterranei elevates AHBA titers 3-fold but reduces chorismate-derived metabolites, confirming substrate competition [4].
  • Heterologous expression of the aminoshikimate pathway in E. coli requires knockout of shikimate pathway genes (e.g., aroK) to prevent metabolic bottlenecks [1].

Properties

CAS Number

16063-89-1

Product Name

3-amino-n-hydroxybenzamide

IUPAC Name

3-amino-N-hydroxybenzamide

Molecular Formula

C7H8N2O2

Molecular Weight

152.15 g/mol

InChI

InChI=1S/C7H8N2O2/c8-6-3-1-2-5(4-6)7(10)9-11/h1-4,11H,8H2,(H,9,10)

InChI Key

REUGRZRKZJJEAP-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)N)C(=O)NO

Canonical SMILES

C1=CC(=CC(=C1)N)C(=O)NO

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